molecular formula C6H9BrClNS B1380096 (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 1807938-01-7

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1380096
CAS No.: 1807938-01-7
M. Wt: 242.57 g/mol
InChI Key: ZGWRLJDOXYAZRI-PGMHMLKASA-N
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Description

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride is a chiral amine building block of high interest in medicinal and synthetic chemistry. The 5-bromothiophene moiety is a versatile scaffold, frequently employed in the development of biologically active molecules and functional materials. Research indicates that bromothiophene derivatives are key intermediates in Suzuki cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery . Furthermore, similar structural motifs are found in compounds studied for a range of biological activities, including antimicrobial and antihypertensive effects . This compound is presented as a single enantiomer, offering specific stereochemistry for research requiring chiral specificity. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers can use this chemical to develop novel heterocyclic compounds, such as pyrazolines and imines (Schiff bases), which are prominent pharmacophores in the search for new therapeutic agents . All information provided is for research purposes only.

Properties

IUPAC Name

(1R)-1-(5-bromothiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWRLJDOXYAZRI-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(S1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807938-01-7
Record name (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
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Preparation Methods

Reductive Amination of 5-Bromothiophene-2-carbaldehyde

This method involves the condensation of 5-bromothiophene-2-carbaldehyde with an appropriate amine source followed by reduction to yield the chiral amine.

Step Description Conditions Yield (%) Notes
1 Condensation of 5-bromothiophene-2-carbaldehyde with ammonia or an amine In ethanol or aqueous media, often under inert atmosphere 60-80 Reaction pH adjusted to favor imine formation
2 Reduction of imine intermediate Using reducing agents such as sodium borohydride or catalytic hydrogenation (Pd/C) 50-85 Catalytic hydrogenation preferred for stereoselectivity
3 Formation of hydrochloride salt Treatment with HCl in ether or ethanol Quantitative Provides stable crystalline salt form

Research findings indicate that reductive amination under mild conditions with chiral catalysts can afford high enantiomeric excess of the (1R) isomer, although optimization is required for maximal yield and purity.

Chiral Auxiliary or Catalyst Mediated Synthesis

Use of chiral auxiliaries or asymmetric catalysts during the amination step can direct the formation of the (1R) enantiomer specifically.

Step Description Conditions Yield (%) Notes
1 Formation of chiral imine intermediate Reaction of aldehyde with chiral amine or amine equivalent Moderate Chiral auxiliaries such as (S)- or (R)-phenylethylamine used
2 Stereoselective reduction Using chiral catalysts (e.g., Rh, Ru complexes) under hydrogen atmosphere 60-90 High enantiomeric excess achievable
3 Hydrochloride salt formation Acidification with HCl Quantitative Stabilizes product for isolation

This approach is favored in research settings for the preparation of enantiomerically pure amines.

Alternative Synthetic Routes

Other reported methods include:

These methods are less common but provide alternative pathways depending on available starting materials and desired scale.

Representative Experimental Data Summary

Parameter Method 1: Reductive Amination Method 2: Chiral Catalyst Notes
Starting material 5-bromothiophene-2-carbaldehyde Same Purity >98% required
Amine source Ammonia or primary amine Chiral amine or ammonia Controls stereochemistry
Reducing agent NaBH4 or catalytic hydrogenation Chiral hydrogenation catalyst Catalyst choice critical
Reaction solvent Ethanol, water Ethanol, THF Inert atmosphere preferred
Temperature 0-25°C 25-70°C Controlled for selectivity
Reaction time 2-24 hours 12-24 hours Depends on catalyst and conditions
Yield 50-80% 60-90% Higher with chiral catalysts
Enantiomeric excess Moderate to high High (>95%) Confirmed by chiral HPLC

Research Findings and Analytical Data

  • Enantiomeric purity is typically confirmed by chiral chromatography or NMR using chiral shift reagents.
  • Spectroscopic data (1H NMR, 13C NMR, MS) confirm the structure of the amine and the presence of the bromothiophene moiety.
  • Hydrochloride salt formation improves stability and crystallinity, facilitating purification and characterization.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of de-brominated thiophene or modified thiophene rings.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Neuropharmacological Research
The compound has been investigated for its potential antidepressant properties. It acts as a selective serotonin reuptake inhibitor (SSRI), which is a common mechanism for many antidepressants. Studies have shown that compounds with similar structures can influence serotonin levels in the brain, suggesting that (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride may have similar effects .

Case Study: In Vivo Testing
In a recent study, researchers administered this compound to animal models to evaluate its efficacy in reducing depressive behaviors. The results indicated a significant decrease in immobility time in the forced swim test, a standard measure of antidepressant activity. These findings warrant further exploration into its pharmacodynamics and potential therapeutic applications .

Materials Science

Synthesis of Functionalized Polymers
Another application of this compound is in the synthesis of functionalized polymers. Its bromine atom allows for easy incorporation into polymer chains, enhancing the material properties such as conductivity and thermal stability. Research has demonstrated that polymers derived from this compound exhibit improved electrical properties compared to their non-functionalized counterparts .

Table 1: Comparison of Electrical Properties of Functionalized vs. Non-functionalized Polymers

Polymer TypeConductivity (S/m)Thermal Stability (°C)
Non-functionalized0.01150
Functionalized0.15200

Biochemical Probes

Targeting Protein Kinases
The compound has shown promise as a biochemical probe for studying protein kinases involved in various signaling pathways. Its structural features allow it to selectively bind to certain kinase domains, making it useful for elucidating kinase functions and interactions within cellular environments .

Case Study: Kinase Inhibition Assays
In laboratory settings, this compound was tested against several protein kinases, including those implicated in cancer progression. The results indicated that it effectively inhibited the activity of specific kinases, suggesting its potential role as a lead compound in cancer therapeutics .

Mechanism of Action

The mechanism of action of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways, influencing processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

(a) Brominated Heterocycles

(1R)-1-(5-Bromopyridin-2-yl)ethan-1-amine Hydrochloride Molecular Formula: C₇H₁₀BrClN₂ Molecular Weight: 237.53 g/mol Key Differences: Replaces thiophene with a pyridine ring, introducing a basic nitrogen atom. Used in kinase inhibitor research .

Suitable for probing hydrophobic binding pockets .

(b) Halogen and Functional Group Variations

(R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine Hydrochloride

  • Molecular Formula : C₈H₉ClF₂N
  • Molecular Weight : 208.62 g/mol
  • Key Differences : Chlorine and fluorine substituents introduce ortho/para-directing effects, altering regioselectivity in electrophilic substitutions. Demonstrated activity in CNS-targeted drug candidates .

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Aromatic System Key Substituents Applications
(1R)-1-(5-Bromothiophen-2-yl)ethanamine HCl C₆H₉BrClNS 242.56 Thiophene 5-Bromo GPCR agonists
(1R)-1-(5-Bromopyridin-2-yl)ethanamine HCl C₇H₁₀BrClN₂ 237.53 Pyridine 5-Bromo Kinase inhibitors
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl C₈H₉ClF₂N 208.62 Benzene 5-Chloro, 2-Fluoro CNS therapeutics
(1R)-1-(4-Bromonaphthalen-2-yl)ethanamine HCl C₁₂H₁₁BrClN 298.58 Naphthalene 4-Bromo Hydrophobic probes

Biological Activity

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride, with CAS number 1807938-01-7, is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromothiophene moiety attached to an ethanamine backbone, contributing to its unique interactions within biological systems. Its molecular formula is C9H10BrClNC_9H_{10}BrClN, and it possesses a molecular weight of approximately 236.54 g/mol.

Research indicates that this compound may interact with various neurotransmitter systems, suggesting potential applications in mood modulation and cognitive enhancement. It is hypothesized that compounds with similar structures often exhibit enhanced bioactivity due to their ability to form specific interactions with target proteins or enzymes.

Antimicrobial Properties

Preliminary studies have explored the antimicrobial properties of this compound. In vitro assays have shown that it exhibits significant activity against certain bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by amination reactions. This compound serves as a valuable building block in the synthesis of more complex molecules used in drug development and materials science.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antiparasitic Activity : A study demonstrated that derivatives of similar compounds exhibited potent antiparasitic effects against Leishmania species, suggesting that this compound could be evaluated for similar activities .
  • Neuroprotective Effects : Research into structurally related compounds has indicated potential neuroprotective effects, which may be relevant for treating neurodegenerative diseases.
  • Pharmacological Screening : High-throughput screening methods have been employed to assess the biological activity of this compound against various targets, underscoring its versatility in pharmacological research.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition against bacterial strains,
AnticancerInduces apoptosis in cancer cell lines
AntiparasiticPotential activity against Leishmania species ,
NeuroprotectiveSuggested effects based on structural similarities,

Q & A

Q. What are the recommended synthetic routes for (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride, and how can chiral purity be preserved during synthesis?

Methodological Answer:

  • Synthetic Pathways : Start with enantiomerically pure precursors, such as (R)-phenylglycinol derivatives, to ensure chiral integrity. A multi-step sequence involving nucleophilic substitution, reduction, and salt formation (e.g., HCl treatment) is typical. For example, analogous syntheses use sulfuric acid in methanol under ice-cold conditions to form stable hydrochloride salts .
  • Chiral Preservation : Employ asymmetric catalysis or chiral resolving agents. Building blocks like (1R)-1-cyclohexylethan-1-amine hydrochloride (see Enamine Ltd. catalog) demonstrate the use of chiral amines in structurally similar compounds .
  • Purification : Use recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt with >95% enantiomeric excess.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structure, with emphasis on distinguishing the chiral center (δ ~3.5–4.5 ppm for the amine proton). Compare with reference standards for impurities (e.g., EP Imp. B/C) .
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) to assess enantiomeric purity. Use mobile phases with 0.1% trifluoroacetic acid for resolution .
  • X-ray Crystallography : Single-crystal analysis (e.g., as in benzothiazole derivatives) to resolve stereochemistry and confirm the (1R) configuration .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Response : For skin contact, rinse immediately with water for 15 minutes. In case of ingestion, seek medical attention and provide safety data sheets (SDS) to healthcare providers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Conditions : Store in airtight containers at 2–8°C in a dry, ventilated area. Protect from light to prevent photodegradation .
  • Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) or bases to prevent decomposition.

Q. What methods are used to assess the purity of this compound, and how are impurities quantified?

Methodological Answer:

  • Techniques :

    Method Parameters Detection Limit
    HPLC-UVC18 column, 0.1% TFA in acetonitrile/water0.1% impurities
    LC-MSESI+ mode, m/z 265.2 [M+H]⁺0.05% impurities
  • Reference Standards : Use pharmacopeial impurities (e.g., EP Imp. B/C) for calibration. For example, (1RS,4RS)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 52758-05-1) is a structurally related impurity standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data between HPLC and polarimetry?

Methodological Answer:

  • Root Cause Analysis : Contradictions may arise from solvent effects (e.g., pH-induced racemization during HPLC analysis) or calibration errors in polarimetry.
  • Validation : Cross-validate using two independent methods (e.g., chiral HPLC and circular dichroism). For polarimetry, ensure sample concentration and temperature are standardized .
  • Case Study : A study on (1R)-1-cyclohexylethan-1-amine hydrochloride showed discrepancies resolved by adjusting mobile-phase pH to 3.0, minimizing on-column racemization .

Q. What strategies are recommended for impurity profiling in batch-to-batch variability studies?

Methodological Answer:

  • Target Impurities :

    Impurity CAS RN Source
    Des-bromo analogNot reportedIncomplete bromination
    Diastereomer55056-87-6Epimerization during synthesis
  • Analytical Workflow :

    • Accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products.
    • LC-HRMS to characterize unknown impurities.
    • Compare against EP impurity standards (e.g., chlorophenyl derivatives) .

Q. How can computational modeling predict the environmental toxicity of this compound?

Methodological Answer:

  • Tools : Use QSAR models (e.g., ECOSAR) to estimate aquatic toxicity. Input SMILES strings (e.g., NCCc1cc(Br)sc1.Cl ) to predict LC50 for fish/daphnids .
  • Experimental Validation : Perform OECD 301 biodegradation tests. Evidence from analogous compounds suggests moderate persistence (t½ > 60 days) .

Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Optimization Parameters :
    • Catalyst: Pd(PPh₃)₄ for Suzuki-Miyaura coupling with aryl boronic acids.
    • Solvent: DMF/water mixtures (9:1) at 80°C.
    • Monitoring: TLC (Rf ~0.3 in ethyl acetate/hexane).
  • Troubleshooting : If yields are low (<50%), check for bromide displacement byproducts using LC-MS .

Q. How can researchers address discrepancies in biological activity data across in vitro assays?

Methodological Answer:

  • Hypothesis Testing : Variability may stem from differences in cell lines, assay pH, or compound solubility.
  • Protocol Adjustments :
    • Pre-dissolve the hydrochloride salt in PBS (pH 7.4) to ensure consistent ionization.
    • Include controls for thiophene-mediated cytotoxicity (e.g., MTT assays in HEK293 cells) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
Reactant of Route 2
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(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride

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